Loquatoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

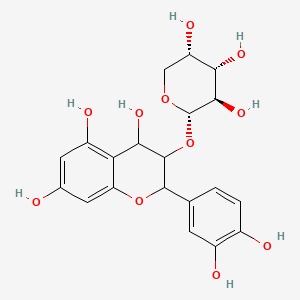

Loquatoside is a naturally occurring compound belonging to the class of flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position . This compound is primarily found in fruits and loquats (Eriobotrya japonica) . It is a slightly water-soluble and weakly acidic compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of loquatoside involves the glycosylation of a flavonoid aglycone with a suitable carbohydrate donor. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the glycosidic bond formation. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of loquat fruits. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Loquatoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.

Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids.

Substitution: Various substituted flavonoid derivatives.

Aplicaciones Científicas De Investigación

Chemical Profile

Loquatoside is characterized by the molecular formula C20H22O11 and a molecular weight of 438.38 g/mol. It belongs to the class of flavonoids, which are known for their diverse biological activities.

Case Studies

- Study on Tumor Reduction : Research involving the ethanol extract of Tragia involucrata demonstrated that administration of non-toxic doses of the extract significantly reduced tumor burden in mice. The study reported a notable increase in apoptotic cells within tumor tissues following treatment with this compound-rich extracts .

- Cell Line Studies : In vitro studies showed that this compound effectively reduced cell viability in various cancer cell lines, including lymphoma cells. The concentration-dependent effects indicated that higher doses resulted in lower survival rates of malignant cells .

Data Table: Anticancer Activity of this compound

| Study Reference | Cancer Type | Dose (mg/kg) | Effect on Cell Viability | Mechanism |

|---|---|---|---|---|

| Lymphoma | 200-400 | Significant reduction | Induction of apoptosis | |

| Various cell lines | Varies | Dose-dependent decrease | Cell cycle arrest |

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects against various pathogens. Preliminary data suggest it may inhibit the growth of specific bacteria and fungi, indicating potential applications in treating infections.

Antimicrobial Activity Findings

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Studies have shown that flavonoids can modulate inflammatory pathways, suggesting that this compound might exert similar effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound may exhibit additional biological activities such as:

- Neuroprotective Effects : Some studies suggest flavonoids can protect neuronal cells from oxidative stress.

- Antioxidant Activity : The compound may help scavenge free radicals, thereby reducing oxidative damage to cells.

Mecanismo De Acción

Loquatoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound can interact with enzymes and receptors involved in metabolic processes, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties.

Rutin: A glycoside of quercetin with comparable bioactivity.

Kaempferol: A flavonoid with anti-inflammatory and antioxidant effects.

Uniqueness of Loquatoside

This compound is unique due to its specific glycosidic linkage at the C3-position, which influences its solubility, stability, and bioactivity. This structural feature distinguishes it from other flavonoids and contributes to its distinct biological effects .

Propiedades

Número CAS |

74046-15-4 |

|---|---|

Fórmula molecular |

C20H22O11 |

Peso molecular |

438.4 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-3,4-dihydro-2H-chromene-4,5,7-triol |

InChI |

InChI=1S/C20H22O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15-28H,6H2 |

Clave InChI |

YISJRMFABYGQSX-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O |

SMILES isomérico |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O |

Apariencia |

Solid powder |

melting_point |

208 °C |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Loquatoside; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.